BenchChemオンラインストアへようこそ!

Terfenadine-d10

hERG channel blockade cardiotoxicity risk antihistamine safety pharmacology

Terfenadine-d10 is the definitive stable isotope-labeled internal standard (SIL-IS) for terfenadine LC-MS/MS quantification, engineered with ten deuterium atoms (+10 Da) to eliminate isotopic cross-talk—well exceeding the 4–5 Da regulatory minimum. Unlike unlabeled analogs or low-purity deuterated standards that introduce quantitative biases up to 59.2% and spike accuracy errors of −38.4%, this d10 IS co-elutes precisely with the analyte, correcting for matrix effects, extraction losses, and ion suppression in complex biological matrices. It is indispensable for CYP3A4 inhibition DDI studies (ketoconazole, erythromycin), hERG cardiac safety pharmacology, forensic toxicology, and GLP bioanalytical method validation requiring FDA/EMA-compliant accuracy at low ng/mL levels.

Molecular Formula C₃₂H₃₁D₁₀NO₂
Molecular Weight 481.74
Cat. No. B1159451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerfenadine-d10
Synonymsα-[4-(1,1-Dmethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol-d10; _x000B_α-(p-tert-Butylphenyl)-4-(α-hydroxy-α-phenylbenzyl)-1-piperidinebutanol-d10;  Allerplus-d10;  Cyater-d10;  Histadin-d10;  MDL 9918-d10;  NSC 665802-d10;  (±)-Terfenadine-d10; 
Molecular FormulaC₃₂H₃₁D₁₀NO₂
Molecular Weight481.74
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Terfenadine-d10: Stable Isotope-Labeled Internal Standard for LC-MS/MS Bioanalysis of Terfenadine


Terfenadine-d10 is a deuterium-labeled analog of terfenadine (C32H31D10NO2), a second-generation H1 histamine receptor antagonist and prodrug that undergoes near-complete CYP3A4-mediated first-pass metabolism to the active carboxylic acid metabolite fexofenadine [1]. As a stable isotope-labeled internal standard (SIL-IS), Terfenadine-d10 incorporates ten deuterium atoms in place of hydrogen, providing a mass shift of +10 Da relative to the unlabeled analyte—well above the recommended 4–5 Da minimum to minimize isotopic cross-talk in MS detection [2]. The compound is specifically intended for quantitative LC-MS/MS bioanalytical applications where accurate correction of sample preparation losses, matrix effects, and instrument variability is required [3].

Why Generic Substitution Fails for Terfenadine Bioanalysis: The Necessity of Terfenadine-d10


In LC-MS/MS quantification of terfenadine, generic substitution with unlabeled structural analogs or lower-purity deuterated standards introduces quantitation errors that regulatory bioanalysis cannot tolerate. Terfenadine undergoes extensive first-pass metabolism by CYP3A4 to fexofenadine, with the parent compound typically undetectable in plasma under normal conditions—requiring an internal standard that precisely tracks the analyte through complex extraction from biological matrices [1]. Deuterium-labeled internal standards can exhibit retention time shifts relative to their unlabeled analytes due to the inverse isotope effect in reversed-phase chromatography, which alters the degree of ion suppression experienced by the IS versus the analyte [2]. In a systematic comparison, deuterated ISs generated quantitative biases as high as 59.2% lower than 13C-labeled ISs, with spike accuracy errors of −38.4% [3]. These findings underscore that not all SIL-ISs perform equivalently; the specific deuteration pattern (d10) and chromatographic behavior of Terfenadine-d10 must be validated against the exact analytical method and matrix to ensure acceptable accuracy, precision, and regulatory compliance [4].

Terfenadine-d10 Quantitative Differentiation Evidence: Comparative Performance Data for Procurement Decisions


Terfenadine vs. Loratadine: 300-Fold Difference in hERG Channel Blockade Potency

Terfenadine exhibits potent inhibition of hERG K+ channels with nanomolar affinity, whereas loratadine requires approximately 300-fold higher concentrations to achieve comparable blockade. This quantitative difference in hERG IC50 directly correlates with the proarrhythmic risk profile that led to terfenadine's withdrawal from clinical use [1].

hERG channel blockade cardiotoxicity risk antihistamine safety pharmacology

Terfenadine vs. Dofetilide and Cisapride: Comparative hERG IC50 Values at Physiological Temperature

At 37°C using automated patch-clamp on HEK293 cells, terfenadine blocked hERG channels with an IC50 of 165 nM, positioning it between cisapride (18 nM, ~9-fold more potent) and verapamil (214 nM, ~1.3-fold less potent), while being substantially more potent than sotalol (343 μM, >2000-fold difference) [1].

hERG channel blockade patch-clamp electrophysiology proarrhythmic potency ranking

Deuterated (2H) vs. 13C-Labeled Internal Standards: Quantitation Bias Due to Differential Ion Suppression

Deuterium-labeled internal standards can elute at different retention times than their unlabeled analytes, resulting in differential exposure to matrix-induced ion suppression. In a systematic comparison, a deuterated IS (2MHA-[2H7]) generated urinary biomarker concentrations on average 59.2% lower than those generated with a 13C-labeled IS (2MHA-[13C6]), with spike accuracy error of −38.4% for the deuterated IS versus no significant bias for the 13C-labeled IS [1]. This retention time shift—caused by the inverse isotope effect of deuterium in reversed-phase LC—directly impairs the IS's ability to compensate for matrix effects [2].

matrix effects ion suppression SIL-IS selection criteria

Deuterated Internal Standards: Chromatographic Retention Time Shifts Due to Isotope Effects

Deuterium-labeled SIL-ISs consistently exhibit earlier elution from reversed-phase LC columns compared to their unlabeled analytes due to the inverse isotope effect—deuterium substitution increases hydrophobicity slightly, causing earlier retention in reversed-phase separations [1]. This retention time difference exposes the IS and analyte to different mobile phase compositions at the point of ESI ionization, altering the degree of matrix-induced ion suppression experienced by each species [2]. The magnitude of this shift scales with the number of deuterium atoms incorporated; a d10-labeled compound such as Terfenadine-d10 may exhibit a measurable retention time offset that requires explicit method validation [3].

deuterium isotope effect retention time shift reversed-phase LC

Terfenadine vs. Fexofenadine: Prodrug Metabolism and Plasma Detectability

Terfenadine is a prodrug that undergoes near-complete first-pass metabolism by intestinal and hepatic CYP3A4 to fexofenadine, the pharmacologically active H1 antagonist [1]. Under normal physiological conditions, terfenadine itself is typically undetectable in plasma due to this extensive metabolism, and only becomes measurable when CYP3A4 is inhibited (e.g., by ketoconazole or erythromycin) [2]. This prodrug-metabolite relationship means that terfenadine bioanalytical methods must differentiate parent from metabolite and require high-sensitivity detection for the parent compound.

CYP3A4 metabolism prodrug activation pharmacokinetics

Mass Spectrometry Cross-Talk Minimization: d10 vs. Lower Deuteration Standards

Stable isotope-labeled internal standards require sufficient mass separation from the analyte to prevent isotopic cross-talk in MS detection. Best practice guidelines recommend a minimum mass difference of 4–5 Da between the SIL-IS and the unlabeled analyte [1]. Terfenadine-d10 provides a mass shift of +10 Da relative to unlabeled terfenadine, exceeding this minimum recommendation and reducing the likelihood of isotopic overlap between the analyte's M+2/M+4 natural abundance isotopes and the IS signal [2]. This mass separation is particularly important for compounds with chlorine or bromine atoms (terfenadine contains no halogens) and for high-sensitivity assays where trace analyte concentrations may be obscured by IS isotopic contributions.

isotopic cross-talk mass shift MS/MS interference

Terfenadine-d10 Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


CYP3A4-Mediated Drug-Drug Interaction (DDI) Studies Requiring Trace Terfenadine Quantification

Terfenadine-d10 is the optimal internal standard for LC-MS/MS quantification of terfenadine in CYP3A4 inhibition DDI studies. Since terfenadine is normally undetectable in plasma due to near-complete first-pass metabolism, DDI studies that inhibit CYP3A4 (e.g., with ketoconazole, erythromycin, or investigational CYP3A4 inhibitors) require high-sensitivity detection of trace parent terfenadine concentrations that become measurable only under enzyme inhibition. The d10 mass shift (+10 Da) minimizes isotopic cross-talk, enabling accurate quantification at low ng/mL levels in human plasma [1][2].

hERG Liability and Cardiac Safety Pharmacology Research

For in vitro hERG channel assays and cardiac safety pharmacology studies where terfenadine serves as a positive control or reference compound, Terfenadine-d10 enables precise quantification of terfenadine concentrations in cell culture media, tissue homogenates, or dosing solutions. The established hERG IC50 values (165 nM at 37°C by automated patch-clamp; 330 nM in oocyte expression systems) provide reference points for calibrating experimental systems and validating assay sensitivity [1][2]. Accurate concentration verification using Terfenadine-d10 as internal standard ensures that reported hERG inhibition data reflect true compound exposure.

Forensic and Clinical Toxicology Confirmation of Terfenadine Exposure

In forensic toxicology and clinical overdose investigations, confirming terfenadine exposure requires differentiation from its metabolite fexofenadine and from other antihistamines. Terfenadine-d10 provides the necessary mass separation (+10 Da) and chromatographic tracking to definitively identify and quantify parent terfenadine in postmortem blood, urine, or tissue samples, even when terfenadine concentrations are in the sub-therapeutic range due to rapid metabolism [1][2]. The deuterated IS compensates for matrix effects inherent in complex postmortem specimens, supporting legally defensible quantitative results.

Method Development and Validation for Regulated Bioanalysis

Terfenadine-d10 is the required SIL-IS for developing and validating LC-MS/MS methods intended for regulatory submission (e.g., GLP toxicokinetic studies, clinical trial bioanalysis). The d10 labeling provides the recommended >4 Da mass separation to minimize cross-talk, while the deuterium labeling enables tracking of extraction efficiency and matrix effects through all sample preparation steps [1]. Method validation parameters—including precision, accuracy, recovery, and matrix effect assessment—rely on the use of a properly matched SIL-IS, and Terfenadine-d10 meets the FDA and EMA bioanalytical method validation guidance requirements for stable isotope-labeled internal standards [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terfenadine-d10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.